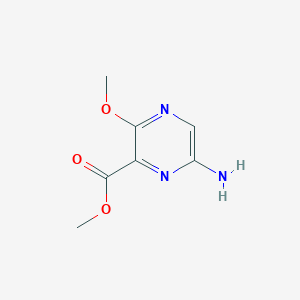
Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate
Cat. No. B8535918
M. Wt: 183.16 g/mol
InChI Key: DCGJYRWQEDLITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800629B2
Procedure details


In an atmosphere of nitrogen gas, 11.4 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate was dissolved in 227 mL of toluene, and 10.3 g of benzophenoneimine, 0.42 g of tris(dibenzylideneacetone)dipalladium, 0.86 g of (s)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 6.20 g of sodium tert-butoxide were successively added. The mixture thus obtained was stirred at 80° C. for one hour. After cooling the reaction mixture, it was filtered. The filtrate was purified by column chromatography [eluent: toluene:ethyl acetate=20:1]. The oily product thus obtained was dissolved in 140 mL of tetrahydrofuran, 7 mL of 2 mol/L hydrochloric acid was added, and the mixture thus obtained was stirred at room temperature for 15 minutes. A mixture of 200 mL of chloroform and 50 mL of water was added to the reaction mixture and then 1 mol/L sodium hydroxide was added to alkalinize the mixture, and the organic layer was separated. The organic layer thus obtained was washed with a saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography [eluent: toluene:ethyl acetate=1:1] to obtain 3.64 g of methyl 6-amino-3-methoxy-2-pyrazinecarboxylate as a yellow-colored oily product.







Quantity
0.86 g
Type
catalyst
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([O:12][CH3:13])=[N:4][CH:3]=1.C(=[NH:27])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+].Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(Cl)(Cl)Cl>[NH2:27][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([O:12][CH3:13])=[N:4][CH:3]=1 |f:2.3,5.6,9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(C(=N1)C(=O)OC)OC
|
|
Name
|
|
|
Quantity
|
227 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
0.86 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 80° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture, it
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was purified by column chromatography [eluent: toluene:ethyl acetate=20:1]
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily product thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture thus obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography [eluent: toluene:ethyl acetate=1:1]
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CN=C(C(=N1)C(=O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.64 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
